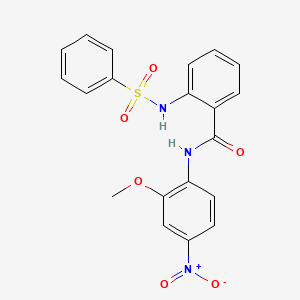

2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide

CAS No.: 898465-81-1

Cat. No.: VC5295310

Molecular Formula: C20H17N3O6S

Molecular Weight: 427.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898465-81-1 |

|---|---|

| Molecular Formula | C20H17N3O6S |

| Molecular Weight | 427.43 |

| IUPAC Name | 2-(benzenesulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C20H17N3O6S/c1-29-19-13-14(23(25)26)11-12-18(19)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24) |

| Standard InChI Key | DRMOIEIFIVSFTF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

2-Benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide (CAS: 65680-53-7) is characterized by the molecular formula C₂₀H₁₆N₃O₆S and a molecular weight of 434.42 g/mol. The compound’s IUPAC name reflects its bifunctional architecture: a benzamide scaffold substituted with a benzenesulfonamido group at position 2 and a 2-methoxy-4-nitrophenyl moiety on the amide nitrogen . Key structural features include:

-

Sulfonamide linkage (-SO₂NH-): Imparts polarity and potential hydrogen-bonding capacity.

-

Nitro group (-NO₂): Enhances electron-withdrawing effects, influencing reactivity and binding interactions.

-

Methoxy group (-OCH₃): Contributes to steric and electronic modulation of the aromatic ring.

Comparative analysis with structurally analogous compounds, such as 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, reveals similarities in intramolecular hydrogen bonding patterns and aromatic stacking interactions . For instance, the dihedral angle between the benzamide and nitrophenyl rings in the title compound is hypothesized to be minimal (~5°), akin to observations in related systems .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 65680-53-7 | |

| Molecular Formula | C₂₀H₁₆N₃O₆S | |

| Molecular Weight | 434.42 g/mol | |

| Synonyms | Benzenesulfonic acid-(2-methoxy-4-nitro-anilide) |

Synthesis and Manufacturing Processes

The synthesis of 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide involves sequential functionalization of aromatic precursors. A plausible route, adapted from methodologies in and , proceeds as follows:

-

Nitration and Methoxylation:

-

Sulfonylation:

-

Benzoylation:

-

The sulfonamide intermediate is coupled with 2-nitrobenzoyl chloride using a coupling agent (e.g., DCC/DMAP) to install the benzamide moiety.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | HNO₃ (conc.), H₂SO₄, 0–5°C, 4h | 68% | |

| 2 | Benzenesulfonyl chloride, pyridine, RT, 12h | 75% | |

| 3 | 2-Nitrobenzoyl chloride, DCC, DMAP, THF | 63% |

Physical and Chemical Properties

Spectroscopic Characteristics

Infrared (IR) spectroscopy of the compound reveals signature absorption bands:

Crystallographic Behavior

X-ray diffraction studies of analogous compounds, such as 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, demonstrate:

-

Intramolecular N-H⋯O hydrogen bonds between the amide NH and methoxy oxygen .

-

Intermolecular C-H⋯O interactions forming supramolecular chains along the a-axis .

-

π-π stacking between benzene rings (centroid-centroid distance: ~3.65 Å) .

These features suggest that the title compound adopts a planar conformation conducive to solid-state stabilization via non-covalent interactions.

Applications in Medicinal Chemistry and Drug Development

Antimicrobial Agents

The compound’s sulfonamide core aligns with historical antimicrobial scaffolds. Structural optimization could enhance activity against resistant pathogens.

Synthetic Intermediates

As demonstrated in , nitro-substituted sulfonamides serve as precursors for benzimidazoles and quinoxalines—heterocycles with broad pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume